molecular formula C22H18Cl2FN5O3 B2982098 2-(2,4-dichlorophenoxy)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 922047-84-5

2-(2,4-dichlorophenoxy)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No. B2982098
CAS RN: 922047-84-5
M. Wt: 490.32
InChI Key: IVJVDOCTWYORGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C22H18Cl2FN5O3 and its molecular weight is 490.32. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

A novel series of pyrazolo[3,4-d]pyrimidine derivatives has been synthesized and evaluated for their anticancer activities. These compounds, including 2-(2,4-dichlorophenoxy)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide, have shown potential against various cancer cell lines. The structural attributes of these compounds, particularly the fluorobenzyl and pyrazolopyrimidine moieties, contribute to their mechanism of action, possibly involving inhibition of key enzymes or interaction with DNA (El-Morsy et al., 2017).

Neuroinflammation Imaging

Compounds with the pyrazolo[3,4-d]pyrimidine structure have been developed as ligands for the translocator protein 18 kDa (TSPO), a biomarker of neuroinflammation. These compounds, including derivatives closely related to the chemical structure , have been utilized in positron emission tomography (PET) imaging to visualize neuroinflammatory processes in vivo. Their development includes detailed synthesis pathways and in vitro evaluations, highlighting their potential in diagnosing and studying neuroinflammatory diseases (Damont et al., 2015).

Antimicrobial and Antioxidant Properties

Research into pyrazolo[3,4-d]pyrimidine derivatives has also revealed their potential antimicrobial and antioxidant properties. These compounds have been synthesized and tested against a range of microbial strains, showing significant activity. The antioxidant properties of related compounds suggest potential protective effects against oxidative stress, a factor in many chronic diseases. This broadens the application of these compounds beyond oncology and neurology to include roles in managing infections and preventing disease progression through antioxidant mechanisms (Fahim et al., 2021).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2FN5O3/c23-15-4-5-19(18(24)9-15)33-12-20(31)26-6-7-30-21-17(10-28-30)22(32)29(13-27-21)11-14-2-1-3-16(25)8-14/h1-5,8-10,13H,6-7,11-12H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJVDOCTWYORGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

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